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Compound of Interest

Compound Name: ethyl(methyl)azanide;hafnium(4+)

Cat. No.: B1587031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure characteristics of

Tetrakis(ethylmethylamido)hafnium (TEMAHf), a critical precursor for Atomic Layer Deposition

(ALD) and Chemical Vapor Deposition (CVD) of hafnium-based thin films. Understanding the

vapor pressure of TEMAHf is essential for controlling the deposition process and achieving

high-quality films with desired properties.

Physicochemical Properties of TEMAHf
Property Value

Chemical Formula C₁₂H₃₂HfN₄

Molecular Weight 410.90 g/mol

Appearance Colorless to pale yellow liquid

Density 1.324 g/mL at 25 °C

Boiling Point 78 - 79 °C at 0.01 - 0.1 mmHg

Melting Point < -50 °C

Vapor Pressure Data
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The vapor pressure of TEMAHf is a critical parameter for its use in vapor deposition

techniques. The following table summarizes reported vapor pressure data at various

temperatures.

Temperature (°C) Vapor Pressure (Torr)

20 0.004

75 0.05

95 0.27

113 1.0

Experimental Protocols for Vapor Pressure
Determination
The accurate determination of the vapor pressure of organometallic precursors like TEMAHf is

crucial for process control in ALD and CVD. Two common methods employed are

Thermogravimetric Analysis (TGA) and the static measurement using a diaphragm gauge.

Thermogravimetric Analysis (TGA)
Thermogravimetry is a widely used technique to rapidly determine the vapor pressure curves of

volatile compounds.

Methodology:

A small sample of TEMAHf is placed in a thermobalance.

The sample is heated at a constant rate under a controlled flow of an inert gas, such as

nitrogen.

The mass loss of the sample as a function of temperature is recorded.

The rate of mass loss is related to the vapor pressure of the substance through the Langmuir

equation for free evaporation.
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To obtain accurate vapor pressure values, the TGA instrument is calibrated using a reference

material with a known vapor pressure, such as benzoic acid.

By analyzing the TGA data, the vapor pressure curve and the enthalpy of vaporization can

be determined.

Static Vapor Pressure Measurement
This method involves the direct measurement of the vapor pressure of the precursor in a static

system.

Methodology:

A sample of TEMAHf is placed in a vessel within a temperature-controlled oven.

The system is evacuated to a high vacuum to remove any residual gases.

The temperature of the oven is precisely controlled and incrementally increased.

At each temperature setpoint, the system is allowed to reach equilibrium, and the vapor

pressure of the TEMAHf is measured directly using a high-precision diaphragm gauge.

The manifold and pressure gauge are typically heated to a higher temperature than the

sample to prevent condensation.

The collected temperature and pressure data are then used to plot the vapor pressure curve

and can be fitted to equations like the Clausius-Clapeyron or Antoine equation to determine

thermodynamic parameters.

Atomic Layer Deposition (ALD) Workflow for HfO₂
using TEMAHf
The following diagram illustrates a typical ALD cycle for the deposition of Hafnium Dioxide

(HfO₂) thin films using TEMAHf as the hafnium precursor and water (H₂O) as the oxidant.
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Caption: A typical workflow for the Atomic Layer Deposition of HfO₂ using TEMAHf.

Signaling Pathways and Logical Relationships in
ALD
The self-limiting nature of ALD reactions is a key logical relationship that ensures precise film

thickness control. The process relies on sequential, non-overlapping surface reactions.
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Caption: Logical flow of a self-limiting ALD reaction cycle.
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at: [https://www.benchchem.com/product/b1587031#vapor-pressure-curve-of-tetrakis-
ethylmethylamido-hafnium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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